An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of Methyl 2-(benzyloxy)-5-bromobenzoate
An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of Methyl 2-(benzyloxy)-5-bromobenzoate
This technical guide provides a comprehensive overview of the molecular weight and structural analysis of Methyl 2-(benzyloxy)-5-bromobenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties and outlines detailed methodologies for its structural characterization. The synthesis of accurate analytical data is paramount for ensuring the quality, efficacy, and safety of downstream applications.
Core Molecular Attributes
A precise understanding of the molecular formula and weight is the foundation of all subsequent analytical work. These core attributes are critical for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric interpretations.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃BrO₃ | PubChem[1] |
| Molecular Weight | 321.16 g/mol | PubChem[1] |
| Exact Mass | 320.00481 Da | PubChem[1] |
| IUPAC Name | methyl 5-bromo-2-(phenylmethoxy)benzoate | PubChem[1] |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | PubChem[1] |
| CAS Number | 860000-78-8 | PubChem[1] |
The presence of a bromine atom is a key feature, influencing the isotopic pattern observed in mass spectrometry and contributing significantly to the overall molecular weight. The benzyloxy and methyl benzoate moieties introduce specific functionalities that are readily identifiable through various spectroscopic techniques.
Structural Elucidation Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of Methyl 2-(benzyloxy)-5-bromobenzoate. The following workflow represents a robust and self-validating system for characterization.
Caption: A logical workflow for the synthesis, purification, and comprehensive structural analysis of Methyl 2-(benzyloxy)-5-bromobenzoate.
Spectroscopic Characterization Protocols
The following sections detail the experimental protocols and expected outcomes for the primary spectroscopic techniques used to characterize Methyl 2-(benzyloxy)-5-bromobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a carbon spectrum, potentially using techniques like DEPT to aid in distinguishing between CH, CH₂, and CH₃ groups.
Expected Spectral Features:
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¹H NMR:
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Aromatic protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the range of 7.3-7.5 ppm.
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The protons on the brominated benzene ring will exhibit distinct signals, with their chemical shifts and coupling patterns dictated by the substitution pattern.
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A characteristic singlet for the benzylic methylene (-OCH₂-) protons is expected around 5.1-5.3 ppm.
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A singlet corresponding to the methyl ester (-OCH₃) protons will be observed, typically around 3.9 ppm.
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¹³C NMR:
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The carbonyl carbon of the ester will resonate at approximately 165-170 ppm.
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Aromatic carbons will appear in the 110-160 ppm region.
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The benzylic carbon will be found around 70 ppm.
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The methyl ester carbon will be observed at approximately 52 ppm.
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Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and can offer insights into the structure through fragmentation patterns.
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
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Analysis: Acquire the mass spectrum in positive ion mode.
Expected Spectral Features:
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The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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The molecular ion peak [M+H]⁺ or [M+Na]⁺ will be observed, confirming the molecular weight of 321.16 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
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Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Features:
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A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group.
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Absorptions in the 1450-1600 cm⁻¹ region are indicative of C=C stretching in the aromatic rings.
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C-O stretching bands will be present in the 1000-1300 cm⁻¹ range.
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C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Synthesis and Purity
While this guide focuses on analysis, it is important to note that the purity of the analyte is critical for obtaining clean and interpretable data. The synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate can be achieved through various synthetic routes, often involving the benzylation of a substituted methyl salicylate or the esterification of the corresponding carboxylic acid.
Illustrative Synthetic Pathway:
Caption: A representative synthetic route to Methyl 2-(benzyloxy)-5-bromobenzoate via Williamson ether synthesis.
Following synthesis, purification is typically achieved using techniques such as column chromatography. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), which can also serve as an orthogonal technique to confirm the identity of the compound when compared against a reference standard.
Conclusion
The structural analysis and molecular weight determination of Methyl 2-(benzyloxy)-5-bromobenzoate are achieved through a synergistic application of NMR, MS, and IR spectroscopy. This comprehensive approach ensures a high degree of confidence in the identity and purity of this important chemical intermediate, which is essential for its successful application in research and development.
References
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PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
